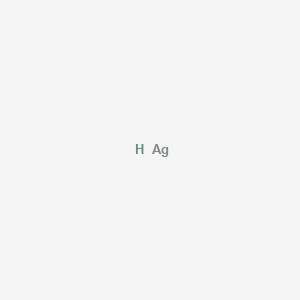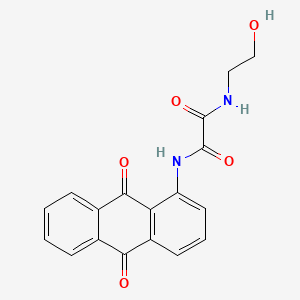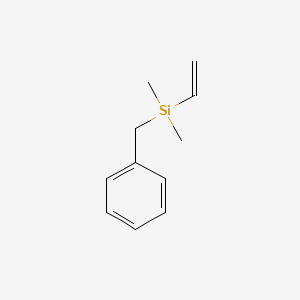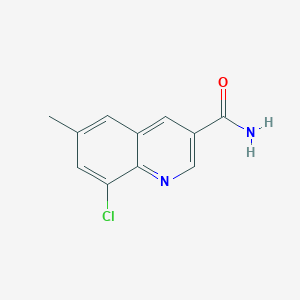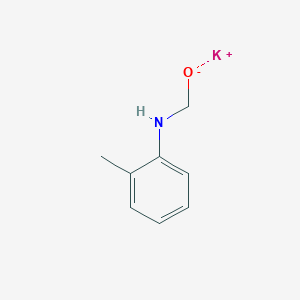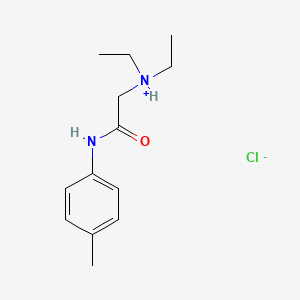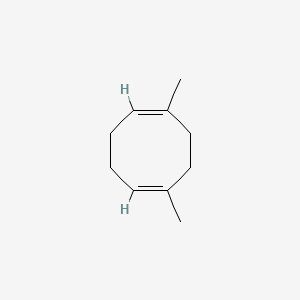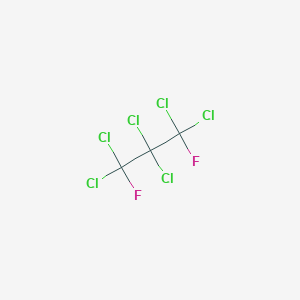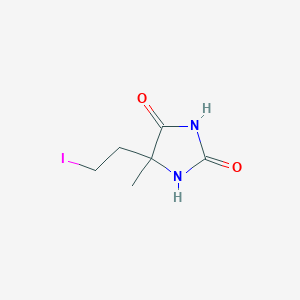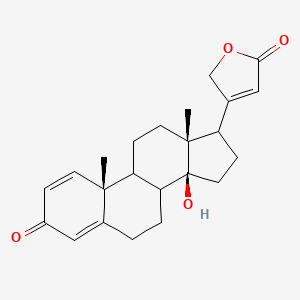
oxotitanium(2+);sulfuric acid;sulfate;octahydrate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Oxotitanium(2+);sulfuric acid;sulfate;octahydrate, also known as titanium(IV) oxysulfate - sulfuric acid hydrate, is a compound with the chemical formula TiOSO4 · xH2SO4 · yH2O. This compound is a titanium-based material that is often used in various industrial and scientific applications due to its unique properties. It is typically found in a hydrated form and is known for its catalytic and precursor roles in the synthesis of other titanium compounds .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of oxotitanium(2+);sulfuric acid;sulfate;octahydrate typically involves the reaction of titanium dioxide (TiO2) with concentrated sulfuric acid (H2SO4). The reaction conditions often include elevated temperatures to facilitate the dissolution of titanium dioxide and the formation of the desired compound. The general reaction can be represented as follows:
TiO2+H2SO4→TiOSO4⋅xH2SO4⋅yH2O
Industrial Production Methods
In industrial settings, the production of titanium(IV) oxysulfate - sulfuric acid hydrate involves the dissolution of ilmenite ore (FeTiO3) in aqueous sulfuric acid. This process precipitates iron while retaining titanium in solution. The titanium sulfate solution is then diluted or heated to precipitate the pure form of titanium dioxide, which can be further processed to obtain the hydrated form of titanium(IV) oxysulfate .
Chemical Reactions Analysis
Types of Reactions
Oxotitanium(2+);sulfuric acid;sulfate;octahydrate undergoes various chemical reactions, including:
Oxidation: The compound can participate in oxidation reactions, where it acts as an oxidizing agent.
Reduction: It can also undergo reduction reactions, where it is reduced to lower oxidation states of titanium.
Substitution: The compound can participate in substitution reactions, where ligands in the coordination sphere of titanium are replaced by other ligands.
Common Reagents and Conditions
Common reagents used in reactions with this compound include reducing agents like hydrogen gas (H2) and oxidizing agents like hydrogen peroxide (H2O2). The reactions typically occur under controlled conditions, such as specific temperatures and pH levels, to ensure the desired products are formed.
Major Products
The major products formed from reactions involving this compound include various titanium oxides and hydroxides, depending on the reaction conditions and reagents used .
Scientific Research Applications
Oxotitanium(2+);sulfuric acid;sulfate;octahydrate has a wide range of scientific research applications, including:
Chemistry: It is used as a precursor for the synthesis of mesoporous titania particles with anatase-type crystalline walls.
Biology: The compound is explored for its potential use in biological applications, such as in the development of biosensors and bio-catalysts.
Medicine: Research is ongoing to investigate its potential use in medical applications, including drug delivery systems and imaging agents.
Mechanism of Action
The mechanism by which oxotitanium(2+);sulfuric acid;sulfate;octahydrate exerts its effects involves the formation of titanium-oxo clusters. These clusters play a crucial role in the sulfate process for the production of titanium dioxide. The dissolution of titanium(IV) sulfate in aqueous sulfuric acid leads to the self-assembly of soluble titanium-octadecameric clusters, which persist until titanium dioxide precipitates. This process is essential for the complete separation of iron from titanium in the industrial sulfate process .
Comparison with Similar Compounds
Similar Compounds
Titanium(IV) oxysulfate: Similar to oxotitanium(2+);sulfuric acid;sulfate;octahydrate but without the additional sulfuric acid and water molecules.
Titanium(IV) sulfate: Another titanium-based compound used in similar applications but with different hydration states.
Titanium dioxide (TiO2): A widely used compound in pigments, solar cells, and photocatalytic applications.
Uniqueness
This compound is unique due to its hydrated form and the presence of additional sulfuric acid molecules. This gives it distinct properties and makes it suitable for specific applications, such as the synthesis of mesoporous titania particles and Nb-doped TiO2 nanoparticles .
Properties
Molecular Formula |
H18O17S2Ti |
|---|---|
Molecular Weight |
402.1 g/mol |
IUPAC Name |
oxotitanium(2+);sulfuric acid;sulfate;octahydrate |
InChI |
InChI=1S/2H2O4S.8H2O.O.Ti/c2*1-5(2,3)4;;;;;;;;;;/h2*(H2,1,2,3,4);8*1H2;;/q;;;;;;;;;;;+2/p-2 |
InChI Key |
GTRZNIPRTITGNR-UHFFFAOYSA-L |
Canonical SMILES |
O.O.O.O.O.O.O.O.OS(=O)(=O)O.[O-]S(=O)(=O)[O-].O=[Ti+2] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


